6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
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Overview
Description
6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a quinoline ring substituted with a fluoro group and a dioxaborolane moiety
Preparation Methods
The synthesis of 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which is then functionalized with a fluoro group.
Boronic Acid Formation:
Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The boronic acid moiety allows for Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Scientific Research Applications
6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its ability to interact with biological targets.
Materials Science: The compound is utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Chemical Biology: It serves as a tool for studying biological processes and pathways by acting as a probe or a ligand.
Mechanism of Action
The mechanism of action of 6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its interaction with specific molecular targets. The fluoro group and the boronic acid moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biological pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
6-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can be compared with other similar compounds, such as:
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a pyridine ring instead of a quinoline ring, which affects its reactivity and applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: The presence of an aniline group instead of a fluoro group leads to different chemical properties and uses.
Properties
Molecular Formula |
C15H17BFNO2 |
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Molecular Weight |
273.11 g/mol |
IUPAC Name |
6-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C15H17BFNO2/c1-14(2)15(3,4)20-16(19-14)12-7-8-18-13-6-5-10(17)9-11(12)13/h5-9H,1-4H3 |
InChI Key |
QLEXHHIUZKQTLU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=NC=C2)F |
Origin of Product |
United States |
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